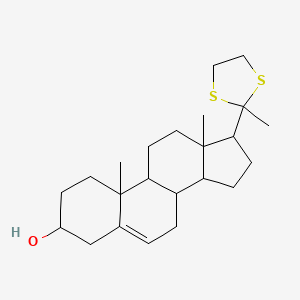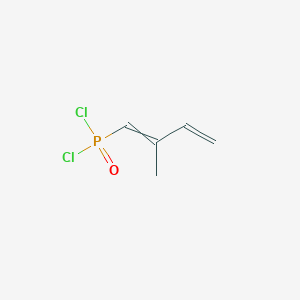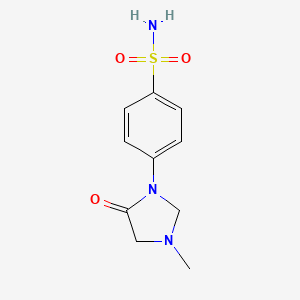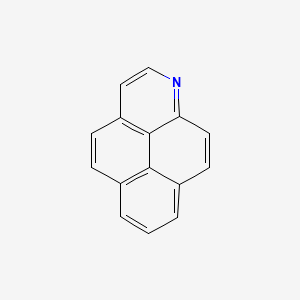![molecular formula C12H12N2O B14743145 5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one CAS No. 1706-26-9](/img/structure/B14743145.png)
5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one is a heterocyclic compound that belongs to the diazepine family This compound is characterized by a seven-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one can be achieved through several methods. One common approach involves the photoisomerization of 2,3-dihydro-5-methyl-6-phenyl-4H-1,2-diazepin-4-one . This reaction typically requires specific light conditions to induce the isomerization process.
Another method involves the use of isocyanide reagents, which can yield imidazobenzodiazepine intermediates. These intermediates can be prepared via an improved process that involves the one-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions .
Industrial Production Methods
the scalable synthesis of related compounds, such as midazolam, suggests that similar approaches could be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the diazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often require catalysts or specific solvents to facilitate the process .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield fully saturated diazepine rings .
Scientific Research Applications
5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anxiolytic and anticonvulsant activities.
Mechanism of Action
The mechanism of action of 5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one involves its interaction with specific molecular targets. The compound can bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting its effects. The exact pathways and targets involved are still under investigation, but it is believed to influence GABAergic transmission, similar to other diazepine derivatives .
Comparison with Similar Compounds
Similar Compounds
Midazolam: An imidazobenzodiazepine with similar pharmacological properties.
Alprazolam: A triazolobenzodiazepine used for its anxiolytic effects.
Diazepam: A well-known benzodiazepine with a wide range of therapeutic applications.
Uniqueness
5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one is unique due to its specific structural features and the potential for diverse chemical modifications. Its ability to undergo various reactions and form different derivatives makes it a valuable compound for research and development in multiple fields .
Properties
CAS No. |
1706-26-9 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
5-methyl-4-phenyl-1,7-dihydrodiazepin-6-one |
InChI |
InChI=1S/C12H12N2O/c1-9-11(7-13-14-8-12(9)15)10-5-3-2-4-6-10/h2-7,14H,8H2,1H3 |
InChI Key |
RTEPNEJQSYBQHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NNCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14743085.png)


![2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol](/img/structure/B14743122.png)

![7-Azabicyclo[4.1.0]heptane, 7-benzoyl-](/img/structure/B14743138.png)



